

N-Alkylated DNJ Derivatives: A Comparative Analysis of Antiviral Activity

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Compound of Interest						
Compound Name:	Deoxynojirimycin					
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of N-alkylated **deoxynojirimycin** (DNJ) derivatives, supported by experimental data. This analysis focuses on the structure-activity relationship, highlighting how the length and composition of the N-alkyl chain influence antiviral efficacy.

N-alkylated **deoxynojirimycin** (DNJ) derivatives are a class of iminosugars that show significant promise as broad-spectrum antiviral agents.[1] Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α -glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.[1] By inhibiting these glucosidases, N-alkylated DNJ derivatives lead to misfolded glycoproteins, which can impair virion assembly, reduce infectivity, and ultimately lower viral titers.[1][3]

Quantitative Comparison of Antiviral Activity

The antiviral potency of N-alkylated DNJ derivatives is commonly assessed by their 50% effective concentration (EC_{50}) or 50% inhibitory concentration (IC_{50}), alongside their 50% cytotoxic concentration (CC_{50}). The selectivity index (SI), calculated as CC_{50}/EC_{50} or CC_{50}/IC_{50} , is a crucial parameter for evaluating the therapeutic potential of these compounds, with a higher SI indicating a more favorable safety profile. The length of the N-alkyl chain has been shown to be a critical determinant of antiviral activity.



Below are tables summarizing the antiviral activities of various N-alkylated DNJ derivatives against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, and Dengue Virus (DENV).

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against BVDV

Compound	N-Alkyl Chain Length	IC50 (μM)	СС50 (µМ)	Selectivity Index (SI)
N-Butyl-DNJ (NB-DNJ)	C4	>100	>5000	>50
N-Octyl-DNJ	C8	10	300	30
N-Nonyl-DNJ (NN-DNJ)	C9	2.5	150	60
N-Decyl-DNJ	C10	5	150	30

Data compiled from multiple sources.[2]

Table 2: Antiviral Activity of Oxygenated N-Alkylated DNJ Derivatives against DENV



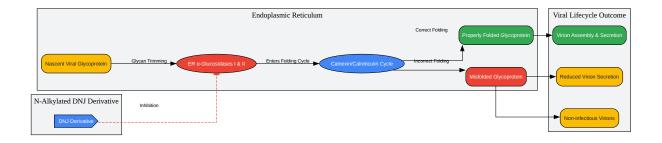
Compound	Structure	EC50 (μM)	CC50 (µМ)	Selectivity Index (SI)
CM-10-18	Oxygenated N- alkyl chain	6.5	>500	>77
2h	Cyclopentyl derivative	0.5	>500	>1000
21	Cyclohexyl derivative	0.4	>500	>1250
3 j	Phenyl derivative	0.3	>500	>1667
31	Phenyl derivative	0.3	>500	>1667
3v	Benzyl derivative	0.5	>500	>1000
4b	Phenyl derivative with linker	0.4	>500	>1250
4c	Phenyl derivative with linker	0.3	>500	>1667

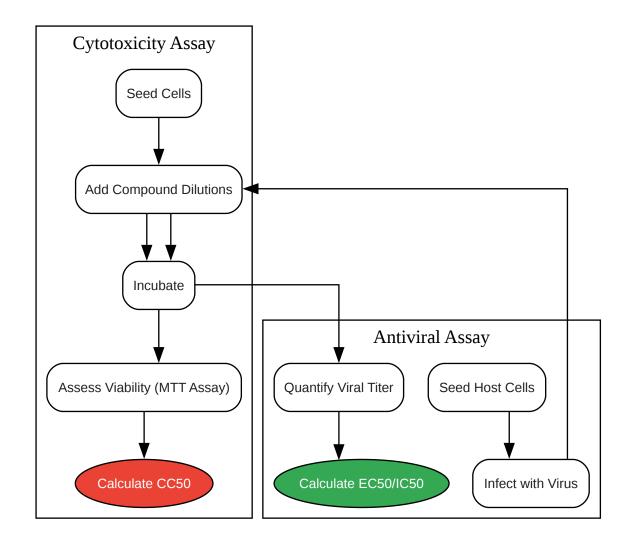
Data sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of DENV infection.[3][4][5]

Mechanism of Action and Experimental Workflows

The primary antiviral mechanism of N-alkylated DNJ derivatives is the disruption of the proper folding of viral glycoproteins.[6] This is achieved by inhibiting the host's ER α -glucosidases, which are essential for the initial steps of N-linked glycan processing.[1][2] The inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can trigger the ER-associated degradation (ERAD) pathway or result in the formation of non-infectious viral particles.[6]









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